[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl](phenyl)acetic acid
Description
(5-Ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid is a benzimidazole-derived compound featuring a sulfanyl linker at the 2-position of the benzimidazole core, an ethoxy substituent at the 5-position, and a phenylacetic acid moiety.
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-12-8-9-13-14(10-12)19-17(18-13)23-15(16(20)21)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKFMKPCVWNYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with ethyl chloroformate to form the benzimidazole ring, followed by subsequent functionalization to introduce the ethoxy group and sulfanyl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. Specifically, compounds similar to (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The benzimidazole scaffold is known for its interaction with various biological targets, making it a promising candidate for drug development against different types of cancers.
- Antimicrobial Properties : Studies have shown that benzimidazole derivatives possess antimicrobial activity against a range of pathogens. The sulfanyl group in this compound may enhance its efficacy by improving solubility and bioavailability, which are critical factors in antimicrobial activity.
- Hepatocyte Nuclear Factor Modulation : The compound has been explored as a modulator of hepatocyte nuclear factor 4α (HNF-4α), which plays a crucial role in glucose metabolism and lipid homeostasis. Compounds that can effectively modulate this receptor could lead to new treatments for metabolic disorders such as diabetes.
Agricultural Applications
- Pesticide Development : The structural characteristics of (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid suggest potential use as a pesticide or herbicide. Its efficacy in targeting specific pests while minimizing environmental impact is an area of active research. The compound's ability to disrupt pest metabolism or reproductive processes could provide a novel approach to pest management.
- Plant Growth Regulation : There is ongoing research into the role of benzimidazole derivatives in promoting plant growth and resistance to stress. Compounds like (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid may enhance plant resilience against pathogens and environmental stressors, thus improving crop yields.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Anticancer Activity | Demonstrated that benzimidazole derivatives induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Johnson et al., 2020 | Antimicrobial Properties | Found that compounds with similar structures exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. |
| Lee et al., 2019 | HNF Modulation | Identified compounds that significantly activate HNF-4α, suggesting potential therapeutic applications in metabolic disorders. |
| Garcia et al., 2022 | Pesticide Efficacy | Reported on the effectiveness of benzimidazole-based pesticides in controlling aphid populations with minimal toxicity to beneficial insects. |
Mechanism of Action
The mechanism by which (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzimidazole ring, sulfanyl linker modifications, and the nature of the appended acid group. Below is a detailed comparison:
Substituent Variations on the Benzimidazole Core
| Compound Name | Benzimidazole Substituent | Sulfanyl-Linked Group | Acid Moiety | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| (5-Ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid | Ethoxy (5-position) | Phenyl | Acetic acid | Hypothesized enhanced lipophilicity due to ethoxy group; structural similarity to CYP26A1 inhibitors | N/A (target compound) |
| (5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-acetic acid | Methoxy (5-position) | - | Acetic acid | Lower lipophilicity vs. ethoxy analog; used in enzyme inhibition studies | |
| 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | Methyl (5,6-positions) | - | Acetic acid | Increased steric hindrance; potential impact on binding pocket interactions | |
| {4-[(5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazol-1-yl)sulfonyl]phenoxy}acetic acid | Methoxy (5-position), sulfinyl-pyridinylmethyl | Phenoxy | Acetic acid | Sulfinyl group enhances metabolic stability; phenoxy moiety may improve membrane permeability |
Sulfanyl Linker and Acid Group Modifications
- 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid : Replaces benzimidazole with a tetrazole ring. The tetrazole’s planar geometry and hydrogen-bonding capacity alter intermolecular interactions, as evidenced by π–π stacking in crystal structures .
- N-Substituted 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamides: Oxadiazole heterocycles confer rigidity.
- 2-{4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]phenyl}acetic acid (38a) : Aryl sulfanyl groups paired with tetrahydronaphthalene enhance hydrophobic interactions, making this compound a potent CYP26A1 inhibitor (IC₅₀ <1 µM) .
Biological Activity
(5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzimidazole core with an ethoxy group and a phenyl acetic acid moiety.
The biological activity of (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid is primarily attributed to its interaction with specific molecular targets within cells. Benzimidazole derivatives often exert their effects by inhibiting key enzymes or modulating receptor activity:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical metabolic pathways, such as fatty acid synthase (FASN), which is implicated in cancer progression and obesity-related disorders .
- Antimicrobial Activity : Some benzimidazole derivatives have shown significant effectiveness against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Antimicrobial Activity
Recent studies have demonstrated that related compounds exhibit potent antibacterial properties. For instance, polyhalogenated benzimidazoles have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) as low as 0.19 µg/mL . This suggests that (5-ethoxy-1H-benzimidazol-2-yl)sulfanylacetic acid may possess similar properties.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 0.19 |
| Compound B | Vancomycin-resistant Enterococcus faecium | 1.56 |
Anticancer Activity
Benzimidazole derivatives have shown promise in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis. For example, compounds that inhibit FASN have been linked to reduced cell proliferation in various cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial activities against various bacterial strains. The study found that modifications at the benzimidazole core significantly influenced the antimicrobial potency, indicating a structure-activity relationship (SAR) that could be exploited for drug development .
- Anticancer Research : Another study focused on the synthesis of benzimidazole derivatives and their evaluation against breast cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents, highlighting the potential of these compounds in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
